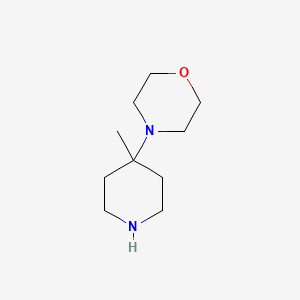

4-(4-Methylpiperidin-4-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOLQKAYKVXDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342412-40-2 | |

| Record name | 4-(4-methylpiperidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(4-Methylpiperidin-4-yl)morpholine" basic properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the basic properties of 4-morpholinopiperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the ambiguity of the initially provided name "4-(4-Methylpiperidin-4-yl)morpholine" and the prevalence of data for a closely related structure, this document focuses on 4-morpholinopiperidine (CAS No. 53617-35-9). This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] This guide will cover its fundamental chemical and physical properties, detailed synthesis protocols, and its role in the development of therapeutic agents.

Core Properties of 4-Morpholinopiperidine

4-Morpholinopiperidine is a bifunctional molecule incorporating both a piperidine and a morpholine ring. This unique structural arrangement imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.[1]

Physicochemical Data

The following table summarizes the key quantitative data for 4-morpholinopiperidine.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂O | [2][3] |

| Molecular Weight | 170.25 g/mol | [4] |

| CAS Number | 53617-35-9 | [5] |

| Melting Point | 40-43 °C | |

| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | |

| Topological Polar Surface Area | 24.5 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4-morpholinopiperidine.

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR (400MHz, D₂O) | δ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (m, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H) | [7] |

| ¹³C NMR | Data available in spectral databases. | [6] |

| IR Spectra | ATR-IR spectra are available from commercial suppliers. | [6] |

Synthesis of 4-Morpholinopiperidine

The synthesis of 4-morpholinopiperidine is well-documented, with several methods reported in the literature. A common approach involves the reductive amination of a protected piperidone derivative followed by deprotection.

General Synthesis Workflow

The following diagram illustrates a typical synthetic route to 4-morpholinopiperidine.

Caption: General synthesis workflow for 4-Morpholinopiperidine.

Detailed Experimental Protocols

Method 1: From N-tert-butoxycarbonyl-4-piperidone [7]

-

Synthesis of N-Boc-4-morpholinopiperidine:

-

To a solution of N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50 mmol) in anhydrous methanol (100 mL) in a 250 mL three-necked flask, slowly add acetic acid and morpholine (4.78 g, 55 mmol).

-

Add 10% palladium on carbon (1 g).

-

Carry out the reaction under a hydrogen atmosphere overnight.

-

Monitor the reaction completion by gas chromatography.

-

Upon completion, evaporate the solvent. Dissolve the residue in dichloromethane, wash with a small amount of water, separate the organic layer, and dry it.

-

Purify the product by column chromatography (dichloromethane:methanol = 20:1) to obtain a white solid.

-

-

Deprotection to 4-Morpholinopiperidine:

-

Place the synthesized N-Boc-4-morpholinopiperidine (9.0 g, 33 mmol) in a 100 mL three-necked flask.

-

Add a solution of HCl in 1,4-dioxane.

-

Stir the mixture and then filter to obtain a white solid (the hydrochloride salt).

-

Neutralize the salt with a base to yield 4-morpholinopiperidine.

-

Method 2: From N-benzyl-4-(4-morpholinyl)piperidine

-

Hydrogenation:

-

Dissolve N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) in methanol (400 mL).

-

Add 10% palladium on carbon catalyst (5.2 g).

-

Conduct the hydrogenation at room temperature for 18 hours under 50 psi of hydrogen pressure.

-

After the reaction is complete, remove the catalyst by filtration.

-

Concentrate the filtrate to obtain a colorless oily substance, which crystallizes upon standing. The reported yield is 93%.

-

Applications in Drug Development

4-Morpholinopiperidine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its utility spans various therapeutic areas.

Role as a Synthetic Intermediate

The following diagram illustrates the role of 4-morpholinopiperidine as a building block in the synthesis of more complex drug molecules.

Caption: Role of 4-Morpholinopiperidine in drug synthesis.

It is notably used in the synthesis of:

-

Alectinib: An anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.[7]

-

Selective adenosine A2A receptor antagonists.

-

Antidepressants. [1]

-

P2Y12 antagonists for inhibiting platelet aggregation.

-

Antimalarial agents.

-

Quinoline derivatives with antimicrobial activity.

Conclusion

4-Morpholinopiperidine is a versatile and valuable building block in modern medicinal chemistry. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible intermediate for the development of a wide range of therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important compound.

References

- 1. Buy 4-Morpholinopiperidine | 53617-35-9 [smolecule.com]

- 2. GSRS [precision.fda.gov]

- 3. 53617-35-9 CAS MSDS (4-Morpholinopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Morpholinopiperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 4-吗啉哌啶 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4-(Piperidin-4-yl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yl)morpholine, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and drug development. Its unique structural framework, incorporating both a piperidine and a morpholine moiety, makes it a versatile intermediate in the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and key applications of 4-(piperidin-4-yl)morpholine, with a particular focus on its role in the development of targeted therapeutics.

Chemical Structure and Nomenclature

The chemical structure of 4-(piperidin-4-yl)morpholine consists of a morpholine ring attached at the 4-position of a piperidine ring.

IUPAC Name: 4-(piperidin-4-yl)morpholine[1][2]

The structure is confirmed by its various chemical identifiers, including its CAS Number (53617-35-9) and its representation in different formats such as InChI and SMILES.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and available spectral data for 4-(piperidin-4-yl)morpholine is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 4-(Piperidin-4-yl)morpholine

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Appearance | Off-white to colorless solid | [3] |

| Melting Point | 40-46 °C | [3] |

| Boiling Point | 100-115 °C at 0.15-0.20 mm Hg | [3] |

| Topological Polar Surface Area | 24.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Table 2: Spectral Data for 4-(Piperidin-4-yl)morpholine

| Spectrum Type | Data |

| ¹H NMR (400MHz, Deuterium Oxide) | δ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (dddd, J=22.3, 18.3, 7.7, 4.5Hz, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H)[3] |

| Mass Spectrometry (ESI) | m/z: 270 (for N-Boc protected precursor)[3] |

Experimental Protocols: Synthesis of 4-(Piperidin-4-yl)morpholine

Several synthetic routes for the preparation of 4-(piperidin-4-yl)morpholine have been reported. A common and efficient method involves the reductive amination of N-protected 4-piperidone followed by deprotection. Below are detailed experimental protocols for two common synthetic procedures.

Protocol 1: Synthesis via Reductive Amination of N-tert-butoxycarbonyl-4-piperidone

This two-step protocol involves the reductive amination of N-Boc-4-piperidone with morpholine, followed by the removal of the Boc protecting group.

Step 1: Synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate

-

To a 250 mL three-necked flask, add N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50 mmol) and anhydrous methanol (100 mL).

-

Slowly add acetic acid and morpholine (4.78 g, 55 mmol).

-

Add palladium on carbon (1 g, 10% w/w).

-

The reaction is carried out under a hydrogen atmosphere overnight.

-

Monitor the reaction completion using gas chromatography.

-

Upon completion, evaporate the solvent. Dissolve the residue in dichloromethane and wash with a small amount of water.

-

Separate the organic layer, dry it, and purify by column chromatography (eluent: dichloromethane:methanol = 20:1) to obtain the product as a white solid.[3]

Step 2: Synthesis of 4-(Piperidin-4-yl)morpholine

-

Place the product from Step 1 (9.0 g, 33 mmol) in a 100 mL three-necked flask.

-

Add a solution of HCl in 1,4-dioxane.

-

Stir the mixture and then filter to obtain a white solid.

-

Neutralize the resulting solid with a base to yield 4-(Piperidin-4-yl)morpholine.[3]

Protocol 2: Debenzylation of N-benzyl-4-(4-morpholinyl)piperidine

This method involves the hydrogenation of a benzyl-protected precursor.

-

Dissolve N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) in methanol (400 mL).

-

Add 10% palladium on carbon catalyst (5.2 g).

-

Carry out the hydrogenation reaction at room temperature for 18 hours under a hydrogen pressure of 50 psi.

-

After the reaction is complete, remove the catalyst by filtration.

-

Concentrate the filtrate to obtain a colorless oily substance, which crystallizes upon standing to yield 4-(piperidin-4-yl)morpholine.[4]

Applications in Drug Discovery and Development

While 4-(piperidin-4-yl)morpholine itself is not known to possess significant biological activity, it is a key intermediate in the synthesis of several pharmacologically active molecules. Its rigid piperidine-morpholine scaffold is a common feature in a variety of bioactive compounds.

Role as a Synthetic Intermediate

The primary application of 4-(piperidin-4-yl)morpholine is as a precursor in the synthesis of more complex drug molecules. A notable example is its use in the production of alectinib , a potent and selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[3]

Precursor for Biologically Active Derivatives

4-(Piperidin-4-yl)morpholine serves as a starting material for the synthesis of a wide range of compounds with potential therapeutic applications, including:

-

Selective adenosine A2A receptor antagonists : These compounds have potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.

-

Antidepressants : The piperidine and morpholine motifs are present in several classes of antidepressant drugs.

-

Antimalarials and Antimicrobials : Derivatives incorporating this scaffold have been investigated for their activity against various pathogens.

-

Inhibitors of Platelet Aggregation : It is used to synthesize orally bioavailable P2Y12 antagonists.[5]

The piperidine and morpholine heterocycles are considered "prerogative structures" in drug design, as they can improve the pharmacokinetic properties and therapeutic efficacy of drug candidates.[6][7][8]

Conclusion

4-(Piperidin-4-yl)morpholine is a valuable and versatile chemical intermediate for the pharmaceutical industry. While it does not exhibit significant intrinsic biological activity, its structural features make it an indispensable building block for the synthesis of a diverse array of clinically relevant molecules, most notably the anticancer drug alectinib. The synthetic protocols for its preparation are well-established, allowing for its efficient production for use in drug discovery and development programs. Further research into novel derivatives based on this scaffold may lead to the discovery of new therapeutic agents for a variety of diseases.

References

- 1. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Morpholinopiperidine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. overview-of-piperidine-and-morpholine-derivatives-as-promising-sources-of-biologically-active-compounds-review - Ask this paper | Bohrium [bohrium.com]

- 8. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

An In-depth Technical Guide to 4-Morpholinopiperidine (CAS: 53617-35-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinopiperidine, with the CAS number 53617-35-9, is a heterocyclic amine that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, combining the conformational rigidity of the piperidine ring with the polarity and hydrogen bonding capabilities of the morpholine moiety, make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral data, and key applications of 4-morpholinopiperidine, with a particular focus on its role in the development of targeted cancer therapies, including Anaplastic Lymphoma Kinase (ALK) and Phosphoinositide 3-kinase (PI3K) inhibitors. Detailed experimental protocols, data tables, and pathway diagrams are presented to support researchers in their drug discovery and development endeavors.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of 4-Morpholinopiperidine

| Property | Value | Reference(s) |

| CAS Number | 53617-35-9 | [1] |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Melting Point | 40-43 °C | [2] |

| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [2] |

| pKa | 10.21 ± 0.10 (Predicted) | |

| Solubility | Soluble in organic solvents like ethanol and acetone. | [3] |

| Appearance | Colorless to off-white solid | [2] |

Table 2: Toxicological Profile of 4-Morpholinopiperidine

| Hazard Classification | Description | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Acute Toxicity | Data not available. | [4] |

Spectral Data

The structural identity of 4-Morpholinopiperidine can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, Deuterium Oxide): δ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (dddd, J=22.3, 18.3, 7.7, 4.5Hz, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H).

-

¹³C NMR: The ¹³C NMR spectrum of N-substituted morpholines and piperidines has been studied, and based on these studies, the predicted chemical shifts for 4-Morpholinopiperidine would show signals corresponding to the methylene carbons of both the morpholine and piperidine rings. The carbons adjacent to the nitrogen and oxygen atoms would appear at lower field.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Morpholinopiperidine is characterized by the following key absorptions:

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ are attributed to the C-H stretching vibrations of the methylene groups in the piperidine and morpholine rings.[7]

-

C-O Stretching: A strong absorption band is expected around 1115 cm⁻¹ corresponding to the C-O-C stretching of the morpholine ring.

-

C-N Stretching: Absorptions for the C-N stretching of the aliphatic amines are typically found in the 1020-1250 cm⁻¹ region.[7]

Mass Spectrometry (MS)

While a detailed fragmentation study for 4-Morpholinopiperidine is not widely published, the electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the cleavage of the piperidine and morpholine rings. Common fragments would include the loss of alkyl radicals and fragments corresponding to the individual morpholine and piperidine ring structures. The base peak could arise from a stable fragment formed by the cleavage of the C-N bond connecting the two rings.[8]

Experimental Protocols

Synthesis of 4-Morpholinopiperidine

A common and efficient method for the synthesis of 4-Morpholinopiperidine involves the reductive amination of N-protected 4-piperidone with morpholine, followed by deprotection.

Protocol: Reductive Amination and Deprotection

-

Step 1: Reductive Amination. To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol, add morpholine (1.1 equivalents) and acetic acid (catalytic amount). The mixture is stirred at room temperature for 1-2 hours.

-

Step 2: Reduction. Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature overnight.

-

Step 3: Work-up and Purification. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the N-Boc protected intermediate.

-

Step 4: Deprotection. The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid in dichloromethane. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Step 5: Final Product Isolation. The solvent is evaporated, and the residue is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford 4-Morpholinopiperidine.

Applications in Drug Discovery

4-Morpholinopiperidine is a key intermediate in the synthesis of several clinically important drug candidates, particularly in the field of oncology.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Alectinib, a highly potent and selective second-generation ALK inhibitor, incorporates the 4-Morpholinopiperidine moiety. This part of the molecule is crucial for its pharmacokinetic properties and contributes to its efficacy in treating ALK-positive non-small cell lung cancer (NSCLC).

Alectinib Synthesis Workflow

Caption: General synthetic workflow for Alectinib highlighting the incorporation of 4-Morpholinopiperidine.

ALK Signaling Pathway and Inhibition by Alectinib

The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival in a subset of NSCLC. Alectinib inhibits ALK, thereby blocking downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, leading to apoptosis of cancer cells.

Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The morpholine ring is a common feature in many PI3K inhibitors, where the oxygen atom often forms a key hydrogen bond with the hinge region of the kinase domain. 4-Morpholinopiperidine serves as a versatile building block for developing PI3K inhibitors with varying isoform selectivities. Derivatives have shown potent inhibition against Class I PI3K isoforms (α, β, δ, and γ).

PI3K/AKT/mTOR Signaling Pathway and Inhibition

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. PI3K inhibitors block the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT and its downstream effector mTOR, ultimately leading to reduced cell proliferation and survival.

Caption: PI3K inhibitors derived from 4-Morpholinopiperidine block the PI3K/AKT/mTOR signaling pathway.

Conclusion

4-Morpholinopiperidine is a compound of significant interest in contemporary drug discovery. Its synthetic accessibility and desirable physicochemical properties have positioned it as a valuable scaffold for the development of targeted therapeutics. The successful incorporation of this moiety into potent ALK and PI3K inhibitors underscores its importance. This technical guide provides a foundational resource for researchers working with 4-Morpholinopiperidine, offering key data and protocols to facilitate its use in the design and synthesis of novel drug candidates. Further exploration of this versatile building block is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 53617-35-9|4-Morpholinopiperidine|BLD Pharm [bldpharm.com]

- 5. aksci.com [aksci.com]

- 6. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of 4-(4-Methylated Piperidinyl)Morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-methylated piperidinyl)morpholine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the favorable pharmacological profiles often associated with the morpholine and piperidine scaffolds. Understanding their physicochemical characteristics is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing their formulation and delivery.

This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visual representations of experimental workflows.

Quantitative Physicochemical Data

The following tables summarize important computed physicochemical properties for representative 4-(4-methylated piperidinyl)morpholine derivatives. These values are critical for early-stage drug discovery and lead optimization.

Table 1: Computed Physicochemical Properties of 4-(4-Methylpiperidin-4-yl)morpholine

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O | ChemScene[1] |

| Molecular Weight | 184.28 g/mol | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | ChemScene[1] |

| Calculated logP (cLogP) | 1.3043 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Table 2: Computed Physicochemical Properties of 4-(Piperidin-4-ylmethyl)morpholine

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O | PubChem[2] |

| Molecular Weight | 184.28 g/mol | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | PubChem[2] |

| Calculated logP (XLogP3) | 0.2 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bonds | 2 | PubChem[2] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental protocols applicable for the determination of key physicochemical properties of 4-(4-methylated piperidinyl)morpholine derivatives.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter influencing a drug's membrane permeability and overall ADME profile.[3][4][5] The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the most common measures of lipophilicity.

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.[6]

-

Protocol:

-

Prepare a stock solution of the test compound in either n-octanol or water.

-

Add a known volume of the stock solution to a flask containing a pre-determined volume of the second, immiscible solvent (water or n-octanol, respectively).

-

The flask is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and bioavailability.[7]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

-

Protocol:

-

An excess amount of the solid test compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, LC-MS).

-

Determination of Ionization Constant (pKa)

The pKa of a molecule influences its solubility, lipophilicity, and interaction with biological targets at different pH values.

Potentiometric Titration

This is a classic and accurate method for pKa determination.

-

Protocol:

-

A precise amount of the test compound is dissolved in a known volume of water or a water-co-solvent mixture.

-

The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is generated.

-

The pKa is determined from the inflection point of the titration curve or by analyzing the Henderson-Hasselbalch equation.

-

Signaling Pathways and Biological Context

While specific signaling pathways for 4-(4-methylated piperidinyl)morpholine derivatives are not extensively documented in the public domain, the morpholine and piperidine moieties are present in numerous biologically active compounds. For instance, morpholine derivatives have been investigated as inhibitors of various kinases, such as PI3K and mTOR, which are crucial nodes in cell signaling pathways regulating growth, proliferation, and survival.

Further research into the biological targets of novel 4-(4-methylated piperidinyl)morpholine derivatives would be necessary to elucidate their specific mechanisms of action and associated signaling pathways. A general workflow for target identification and pathway analysis is presented below.

Conclusion

The physicochemical properties of 4-(4-methylated piperidinyl)morpholine derivatives are fundamental to their potential as therapeutic agents. The data and protocols presented in this guide offer a foundational understanding for researchers in the field of drug discovery and development. Accurate experimental determination of these properties is a critical step in the journey from a synthesized compound to a viable drug candidate.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-(Piperidin-4-ylmethyl)morpholine | C10H20N2O | CID 12802906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Lipophilicity is a critical parameter that dominates the efficacy of metalloporphyrins in blocking the development of morphine antinociceptive tolerance through peroxynitrite-mediated pathways. [scholars.duke.edu]

- 5. Chromatographic and Computational Screening of Lipophilicity and Pharmacokinetics of Newly Synthesized Betulin-1,4-quinone Hybrids [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Piperidin-4-yl)morpholine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Piperidin-4-yl)morpholine, a key intermediate in pharmaceutical synthesis.

Core Molecular Data

The fundamental molecular properties of 4-(Piperidin-4-yl)morpholine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂O | [1][2][3][4] |

| Molecular Weight | 170.25 g/mol | [1][2][3][4] |

| CAS Number | 53617-35-9 | [2][3][5] |

| IUPAC Name | 4-piperidin-4-ylmorpholine | [1][4] |

| Canonical SMILES | C1CNCCC1N2CCOCC2 | [1] |

| InChI Key | YYBXNWIRMJXEQJ-UHFFFAOYSA-N | [1][2][4] |

Synthesis Protocols

4-(Piperidin-4-yl)morpholine is a crucial intermediate in organic synthesis, particularly for active pharmaceutical ingredients.[6][7] Its preparation can be achieved through several synthetic routes. Below are detailed experimental protocols for two common methods.

2.1. Synthesis via Reductive Amination and Deprotection

This two-step method involves the initial formation of a protected intermediate followed by deprotection to yield the final product.

-

Step 1: Synthesis of N-Boc-4-(morpholino)piperidine

-

To a 250mL three-necked flask, add N-tert-butoxycarbonyl-4-piperidone (10.0g, 50mmol) and anhydrous methanol (100mL).

-

Slowly add acetic acid and morpholine (4.78g, 55mmol).

-

Add palladium on carbon (1g, 10% w/w) as a catalyst.

-

The reaction is conducted under a hydrogen atmosphere overnight.

-

Monitor the reaction to completion using gas chromatography.

-

Post-completion, evaporate the solvent. Dissolve the residue in dichloromethane and wash with a small amount of water.

-

Separate the organic layer, dry it, and purify using column chromatography (Dichloromethane:Methanol = 20:1) to obtain the product.[8]

-

-

Step 2: Deprotection to 4-(Piperidin-4-yl)morpholine

-

Place the N-Boc-4-(morpholino)piperidine intermediate (9.0g, 33mmol) in a 100mL three-necked flask.

-

Add a solution of HCl in 1,4-dioxane.

-

Stir the mixture and then filter to obtain the hydrochloride salt as a white solid.

-

Neutralize the salt with a suitable base to yield the final product, 4-(Piperidin-4-yl)morpholine.[8]

-

2.2. Synthesis via Debenzylation

This method involves the removal of a benzyl protecting group from a precursor molecule.

-

Dissolve N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) in 400 mL of methanol.

-

Add 10% palladium on carbon catalyst (5.2 g).

-

Carry out the hydrogenation at room temperature for 18 hours under 50 psi of hydrogen pressure.

-

After the reaction is complete, remove the catalyst by filtration.

-

Concentrate the filtrate to obtain a colorless oily substance, which crystallizes upon standing. The reported yield is 93%.[2]

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic workflow for producing 4-(Piperidin-4-yl)morpholine from a benzyl-protected precursor.

Caption: General synthesis workflow for 4-(Piperidin-4-yl)morpholine.

Applications in Drug Development

4-(Piperidin-4-yl)morpholine serves as a versatile building block in medicinal chemistry. Its structural motif is incorporated into various compounds being investigated for therapeutic use.

-

Alectinib Intermediate: It is a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[8]

-

Receptor Antagonists and Modulators: The morpholine and piperidine rings are common scaffolds in drug design. This compound is used as a reactant for synthesizing selective adenosine A2A receptor antagonists.[3]

-

Novel Therapeutic Agents: It is utilized in the development of various potential drugs, including antidepressants, antimalarials, and orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation.[3][9]

-

Antimicrobial and Antitumor Research: The piperidine-morpholine structure is a feature in some quinoline derivatives with antimicrobial activity and in novel compounds designed as potent antitumor agents.[3][10]

References

- 1. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

- 3. 4-Morpholinopiperidine 98 53617-35-9 [sigmaaldrich.com]

- 4. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Piperidin-4-yl)-morpholine [oakwoodchemical.com]

- 6. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]

- 7. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Piperidine and Morpholine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an enduring focus on the discovery and development of novel therapeutic agents exhibiting high efficacy and favorable safety profiles. Within this pursuit, heterocyclic compounds, particularly those containing piperidine and morpholine rings, have emerged as privileged scaffolds. Their prevalence in a vast number of approved drugs and clinical candidates underscores their significance. This technical guide provides a comprehensive review of piperidine and morpholine derivatives in drug discovery, detailing their synthesis, pharmacological activities, and the underlying mechanisms of action.

Core Strengths of Piperidine and Morpholine in Medicinal Chemistry

Piperidine, a six-membered saturated heterocycle with one nitrogen atom, and morpholine, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, offer a unique combination of properties that make them highly attractive in drug design.

Piperidine derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, antipsychotic, and anticoagulant effects.[1][2][3][4] The piperidine ring can modulate a compound's lipophilicity and basicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Its conformational flexibility allows for optimal binding to a variety of biological targets.[5]

Morpholine derivatives are also featured in numerous approved and experimental drugs. The morpholine moiety is often employed to enhance physicochemical, biological, and metabolic properties.[6][7] Its inclusion can improve aqueous solubility, metabolic stability, and brain permeability, making it particularly valuable in the development of central nervous system (CNS) drugs.[8][9][10][11] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to target binding affinity.[6][7]

Quantitative Analysis of Pharmacological Activities

To facilitate a comparative analysis of the therapeutic potential of piperidine and morpholine derivatives, the following tables summarize their in vitro activities against various targets.

Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine-Dihydropyridine Hybrids | 3-fluoro substituted carboxamide | A-549 (Lung) | 15.94 ± 0.201 | [1][12] |

| MCF-7 (Breast) | 22.12 ± 0.213 | [1][12] | ||

| Cyclobutyl ring containing | A-549 (Lung) | 16.56 ± 0.125 | [1][12] | |

| MCF-7 (Breast) | 24.68 ± 0.217 | [1][12] | ||

| Morpholine-Substituted Tetrahydroquinolines | Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [1] |

| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [1] | |

| Compound 10d | A549 (Lung) | 0.062 ± 0.01 | [1] | |

| MCF-7 (Breast) | 0.58 ± 0.11 | [1] | ||

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [1] | ||

| Morpholine-Substituted Quinazolines | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [7] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [7] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [7] | ||

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [7] | |

| MCF-7 (Breast) | 3.15 ± 0.23 | [7] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [7] | ||

| Benzophenone-Morpholine Hybrids | Compound 8b | MCF-7 (Breast) | ~7.1 | [13] |

| Compound 8f | MCF-7 (Breast) | ~9.3 | [13] |

Neuroprotective and Cholinesterase Inhibitory Activity

| Compound Class | Derivative | Target | IC50 (µM) | Reference |

| Benzimidazole-Pyrrole/Piperidine Hybrids | Compound 1-13 (range) | Acetylcholinesterase (AChE) | 19.44 ± 0.60 to 36.05 ± 0.4 | [14] |

| Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 to 39.55 ± 0.03 | [14] | ||

| N-(2-(piperidine-1-yl)ethyl)benzamide Derivatives | Compound 5d | Acetylcholinesterase (AChE) | 0.013 ± 0.0021 | [4] |

| Morpholine-Bearing Quinoline Derivatives | Compound 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [15] |

| Butyrylcholinesterase (BuChE) | 28.37 ± 1.85 | [15] | ||

| Cinnamamide-Piperidine/Piperazine Derivatives | Compound 9d (hERG inhibition) | hERG | 24.61 | [16] |

Antiviral, Antimalarial, and Antimicrobial Activities

| Compound Class | Derivative | Target/Organism | IC50/MIC | Reference |

| Antiviral | ||||

| Piperidine-substituted Purines | FZJ13 | HIV-1 | Comparable to 3TC | [17] |

| FZJ05 | Influenza A/H1N1 | More potent than ribavirin, amantadine, and rimantadine | [17] | |

| Camphene-Piperidine/Morpholine Derivatives | Compound 2a (Piperidine) | Influenza A/H1N1 | 45.3 µM | [18] |

| Compound 7b (Morpholine) | Influenza A/H1N1 | 64.8 µM | [18] | |

| Micafungin-Piperidine/Piperazine Derivatives | Mi-2 (Piperidine) | SARS-CoV-2 | 5.25 µM | [15] |

| Mi-5 (Piperazine) | SARS-CoV-2 | 6.51 µM | [15] | |

| Antimalarial | ||||

| 1,4-Disubstituted Piperidines | Compound 13b | P. falciparum (3D7) | 4.19 nM | [1] |

| P. falciparum (W2) | 13.30 nM | [1] | ||

| Compound 12a | P. falciparum (W2) | 11.06 nM | [1] | |

| Morpholine-Hydroxyethylamine Hybrids | Compound 6k | P. falciparum (3D7) | 5.0 ± 0.2 µM | |

| Antimicrobial | ||||

| Piperidine Derivatives | Compound 6 | Bacillus subtilis | 0.75 mg/mL (MIC) | [2] |

| E. coli, S. aureus, etc. | 1.5 mg/mL (MIC) | [2] | ||

| Morpholine-Ruthenium Complexes | Ru(ii)-3 | Staphylococcus aureus | 0.78 µg/mL (MIC) | [13][19] |

| Morpholine-Azole Derivatives | Compound 12 | Mycobacterium smegmatis | 15.6 µg/mL (MIC) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in this guide.

Synthesis of 4-((5-chloro-1-(2-fluoro-4-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N-(3-fluorophenyl)piperidine-1-carboxamide (A Potent Anticancer Piperidine Derivative)

This synthesis involves a multi-step process starting from commercially available materials. A representative procedure is outlined below, based on similar reported syntheses.[20]

Step 1: Synthesis of tert-butyl 4-((5-chloro-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carboxylate A mixture of 4-hydroxypiperidine-1-carboxylate, a suitable dihydropyridinone precursor, and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield the desired intermediate.

Step 2: N-Arylation The product from Step 1 is reacted with a substituted phenylboronic acid in the presence of a copper catalyst and a base. The reaction is typically carried out in a solvent such as dichloromethane (DCM) at room temperature. Purification by column chromatography affords the N-arylated product.

Step 3: Deprotection and Carboxamide Formation The tert-butoxycarbonyl (Boc) protecting group is removed using an acid such as trifluoroacetic acid (TFA) in DCM. The resulting amine is then reacted with a substituted phenyl isocyanate in the presence of a base like triethylamine (TEA) to form the final carboxamide product. The final product is purified by recrystallization or column chromatography.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][6][8][9]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-600 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a widely used method for screening cholinesterase inhibitors.[5][10][20][21]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme Reaction: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the acetylcholinesterase enzyme solution.

-

Initiation of Reaction: Start the reaction by adding the acetylthiocholine substrate.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is essential for a clear understanding of the underlying science.

Caspase-Mediated Apoptosis Pathway

Many anticancer agents, including piperidine and morpholine derivatives, exert their effects by inducing apoptosis, or programmed cell death. A key pathway in this process is the caspase cascade.

Caption: Caspase-mediated apoptosis pathway induced by drug treatment.

General Workflow for Drug Discovery of Piperidine and Morpholine Derivatives

The process of discovering and developing new drugs based on these scaffolds is a systematic endeavor involving multiple stages.

Caption: General workflow for drug discovery and development.

Conclusion

Piperidine and morpholine derivatives continue to be exceptionally fruitful areas of research in drug discovery. Their versatile nature, favorable physicochemical properties, and broad spectrum of biological activities have solidified their status as "privileged structures" in medicinal chemistry. The data and protocols presented in this guide highlight the significant potential of these scaffolds in addressing a wide range of therapeutic needs. Future research will undoubtedly continue to uncover novel derivatives with enhanced potency and selectivity, further expanding the therapeutic armamentarium against various diseases.

References

- 1. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive Heterocycles: Synthesis & Biological Evaluation [medbook.com.pl]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. arkat-usa.org [arkat-usa.org]

Spectroscopic Profile of 4-Morpholinopiperidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-morpholinopiperidine, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the available and predicted spectroscopic data for 4-morpholinopiperidine, facilitating easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |

| ~3.70 | t | 4H | Morpholine H (O-CH2) |

| ~3.05 | t | 2H | Piperidine Hax (N-CH2) |

| ~2.65 | t | 4H | Morpholine H (N-CH2) |

| ~2.55 | t | 2H | Piperidine Heq (N-CH2) |

| ~2.40 | m | 1H | Piperidine H (CH) |

| ~1.85 | m | 2H | Piperidine Hax (CH2) |

| ~1.55 | m | 2H | Piperidine Heq (CH2) |

| 1.0 - 2.0 | br s | 1H | Piperidine NH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~67.0 | Morpholine C (O-CH2) |

| ~62.0 | Piperidine C (CH-N) |

| ~50.0 | Morpholine C (N-CH2) |

| ~46.0 | Piperidine C (N-CH2) |

| ~32.0 | Piperidine C (CH2) |

Note: These are predicted chemical shifts. Experimental values may vary.

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch (Piperidine) |

| 2800 - 3000 | Strong | C-H Stretch (Aliphatic) |

| 1440 - 1480 | Medium | C-H Bend (Scissoring) |

| 1115 | Strong | C-O-C Stretch (Ether in Morpholine) |

| 1000 - 1200 | Strong | C-N Stretch (Amine) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 170.14 | [M]+ (Molecular Ion) |

| 169.13 | [M-H]+ |

| 86.09 | Fragment (Piperidine ring cleavage) |

| 84.08 | Fragment (Morpholine ring cleavage) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like 4-morpholinopiperidine. Specific parameters may vary based on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-morpholinopiperidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Deuterium Oxide, or DMSO-d6) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (1H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (13C NMR):

-

Spectrometer: 100 MHz or higher corresponding to the proton frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: Solvent peak or TMS at 0.00 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid 4-morpholinopiperidine onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000 - 400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16 to 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 4-morpholinopiperidine (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrument Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50 - 500.

-

Inlet System: Direct infusion or via a GC column. If using GC, a suitable temperature program would be required to ensure volatilization of the compound.

-

Detector: Electron multiplier or similar detector.

-

Mandatory Visualization

Since no specific signaling pathways involving 4-morpholinopiperidine are well-documented in publicly available literature, a logical workflow for the spectroscopic analysis of a novel compound is presented below. This diagram outlines the general process a researcher would follow to structurally elucidate a molecule like 4-morpholinopiperidine.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of 4-Morpholinopiperidine.

The Versatile Scaffold: A Technical Guide to 4-(Piperidin-4-yl)morpholine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yl)morpholine has emerged as a privileged scaffold in medicinal chemistry, valued for its versatile physicochemical properties and its prevalence in a range of biologically active compounds. This heterocyclic building block, featuring both a piperidine and a morpholine ring, offers a unique combination of structural rigidity and flexibility, along with desirable aqueous solubility and metabolic stability. Its ability to engage in key interactions with biological targets has led to its incorporation into numerous drug candidates and marketed therapeutics, spanning oncology, central nervous system (CNS) disorders, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(piperidin-4-yl)morpholine, equipping researchers with the knowledge to effectively utilize this valuable building block in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in drug design. 4-(Piperidin-4-yl)morpholine and its common salt forms exhibit characteristics that are highly attractive for developing orally bioavailable drugs.

| Property | 4-(Piperidin-4-yl)morpholine | 4-(Piperidin-4-yl)morpholine hydrochloride |

| Molecular Formula | C₉H₁₈N₂O[1] | C₉H₁₉ClN₂O[2] |

| Molecular Weight | 170.25 g/mol [1] | 206.71 g/mol [2] |

| Appearance | White to off-white solid | White solid |

| Melting Point | 40-43 °C | Not available |

| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | Not available |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | 24.5 Ų[2] |

| XLogP3 | 0.8 | Not available |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

Synthesis of 4-(Piperidin-4-yl)morpholine

The most common and industrially scalable method for the synthesis of 4-(piperidin-4-yl)morpholine is through reductive amination. This typically involves the reaction of a protected 4-piperidone derivative with morpholine, followed by reduction of the resulting imine or enamine intermediate. Subsequent deprotection yields the desired product.

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone

This two-step procedure involves the initial reductive amination of N-Boc-4-piperidone followed by the removal of the Boc protecting group.

Step 1: Synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate

-

Materials: N-Boc-4-piperidone, morpholine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1 equivalent) and morpholine (1.2 equivalents) in anhydrous DCM, add acetic acid (1.2 equivalents) at room temperature.

-

Stir the mixture for 30 minutes.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Deprotection to yield 4-(Piperidin-4-yl)morpholine

-

Materials: tert-butyl 4-morpholinopiperidine-1-carboxylate, hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), diethyl ether.

-

Procedure:

-

Dissolve the product from Step 1 in a minimal amount of DCM or dioxane.

-

Add an excess of 4M HCl in dioxane or TFA.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the solid and wash with diethyl ether to obtain 4-(piperidin-4-yl)morpholine hydrochloride.

-

To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.

-

References

An In-depth Technical Guide on the Solubility and Stability of 4-(4-Methylpiperidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the novel chemical entity, 4-(4-Methylpiperidin-4-yl)morpholine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the fundamental physicochemical properties and presents standardized, industry-accepted methodologies for determining its solubility and stability profiles. These protocols are essential for the preclinical assessment and formulation development of new drug candidates.

Physicochemical Properties

A summary of the available computed and limited experimental data for this compound and its dihydrochloride salt is presented below. These properties are crucial for predicting its behavior in biological systems and for designing appropriate formulation strategies.

Table 1: Physicochemical Data for this compound and its Dihydrochloride Salt

| Property | Value | Data Type | Source |

| This compound | |||

| Molecular Formula | C10H20N2O | Computed | PubChem |

| Molecular Weight | 184.28 g/mol | Computed | PubChem |

| XLogP3 | 0.2 | Computed | PubChem |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem |

| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem |

| Rotatable Bond Count | 1 | Computed | PubChem |

| Topological Polar Surface Area | 24.5 Ų | Computed | PubChem |

| This compound Dihydrochloride | |||

| Molecular Formula | C10H22Cl2N2O | - | ChemScene |

| Molecular Weight | 257.20 g/mol | - | ChemScene |

| Storage Condition | Room temperature | Recommended | ChemScene |

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical determinant of its oral bioavailability and suitability for various dosage forms. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Kinetic Solubility Assessment

Kinetic solubility is measured by observing the precipitation of a compound from a supersaturated solution, typically after adding a concentrated DMSO stock to an aqueous buffer. This high-throughput screening method is valuable in early drug discovery.[1][2][3][4][5]

Methodology: Nephelometric Assay [1][4]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[1]

-

Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate formed.

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, ensuring that a true equilibrium has been reached between the dissolved and solid states of the compound. This is a more accurate representation of a compound's intrinsic solubility.[2][4][6]

Methodology: Shake-Flask Method [7]

-

Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and relevant organic solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).

Experimental Protocols for Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9][10] These studies are governed by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[11][12]

Methodology: Stress Conditions [13][14]

-

Acid and Base Hydrolysis:

-

Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH separately.

-

Incubate at room temperature and elevated temperatures (e.g., 60°C).

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Oxidative Degradation:

-

Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and analyze at different time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a specified period.

-

Also, test a solution of the compound under the same conditions.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Samples from each stress condition are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period or shelf life and recommended storage conditions for the drug substance.[8][10][15]

Methodology: ICH-Recommended Conditions

-

Sample Preparation: Use at least three primary batches of this compound manufactured by a process that simulates the final production method.[8]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Analysis: At each time point, the samples are tested for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. enamine.net [enamine.net]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. lubrizolcdmo.com [lubrizolcdmo.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ijisrt.com [ijisrt.com]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

In-depth Technical Guide on the Potential Pharmacological Effects of N-Substituted Morpholine Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted morpholine and piperidine moieties are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the potential pharmacological effects of N-substituted morpholine piperidines, with a primary focus on their anticancer and opioid receptor modulatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The morpholine and piperidine rings are six-membered saturated heterocycles that are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. Their utility in drug design stems from their ability to introduce favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as versatile scaffolds for creating three-dimensional structures that can effectively interact with biological targets. The substitution at the nitrogen atom of these rings provides a convenient handle for modifying the steric and electronic properties of the molecule, allowing for the fine-tuning of its pharmacological profile.

This guide will explore two primary areas where N-substituted morpholine and piperidine derivatives have shown significant promise: oncology and neuropharmacology, specifically as modulators of opioid receptors.

Anticancer Activity

A growing body of evidence suggests that N-substituted morpholine and piperidine derivatives possess potent anticancer properties. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxic activity of N-substituted morpholine and piperidine derivatives is typically evaluated using cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for representative compounds from the literature.

Table 1: Cytotoxicity of N-Substituted Piperidine-Containing Quinoxaline Derivatives [1]

| Compound | Linker | R | Cancer Cell Line | IC50 (µM) |

| 13dc | Piperidine | H | A549 (Lung) | 26.3 |

| 13dc | Piperidine | H | PANC-1 (Pancreatic) | >100 |

| 14dc | Piperidine | H | A549 (Lung) | >100 |

| 13fc/14fc | Piperidine | Cl | PANC-1 (Pancreatic) | 29.7 |

Table 2: Cytotoxicity of N-Substituted Morpholine-Containing Quinoxaline Derivatives [1]

| Compound | Linker | R | Cancer Cell Line | IC50 (µM) |

| 13dd | Morpholine | H | A549 (Lung) | >100 |

| 13ed | Morpholine | 2-F | A549 (Lung) | 45.2 |

| 13ed | Morpholine | 2-F | HuTu 80 (Duodenal) | 38.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, PANC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Induction of Apoptosis

Many N-substituted morpholine and piperidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms is the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.

Caption: Intrinsic apoptosis pathway induced by N-substituted morpholine/piperidine derivatives.

Opioid Receptor Modulation

N-substituted piperidine and morpholine derivatives have been extensively investigated for their interactions with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors. These compounds can act as agonists, antagonists, or allosteric modulators, offering potential for the development of novel analgesics with improved side-effect profiles.

Quantitative Data: Opioid Receptor Binding and Functional Activity

The affinity of a compound for a receptor is determined by radioligand binding assays and is expressed as the inhibition constant (Ki). The functional activity (efficacy) is often assessed using [35S]GTPγS binding assays, which measure G-protein activation, and is expressed as the half-maximal effective concentration (EC50).